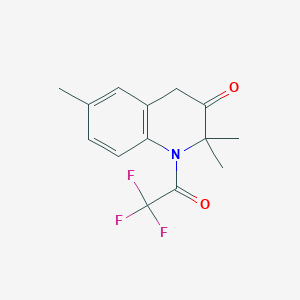![molecular formula C8H20N2O B14229979 (2S)-1-[2-(propylamino)ethylamino]propan-2-ol CAS No. 627523-17-5](/img/structure/B14229979.png)
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol is a chemical compound with a specific stereochemistry, indicating that it has a chiral center. This compound is part of the class of organic compounds known as amino alcohols, which are characterized by the presence of both an amine group and an alcohol group. These compounds are often used in various chemical and pharmaceutical applications due to their unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-(propylamino)ethylamino]propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an epoxide with a primary amine. For instance, the epoxide derivative can be reacted with propylamine to yield the desired amino alcohol . The reaction conditions usually include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing. The reaction conditions in industrial production are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while reduction of the amine group may produce a secondary or tertiary amine.
科学研究应用
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (2S)-1-[2-(propylamino)ethylamino]propan-2-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting the release of neurotransmitters and modulating physiological responses .
相似化合物的比较
Similar Compounds
(2S)-2-(Methylamino)-1-propanol: This compound is structurally similar but has a methyl group instead of a propyl group.
Propranolol: A well-known beta-adrenergic receptor antagonist with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (2S)-1-[2-(propylamino)ethylamino]propan-2-ol lies in its specific stereochemistry and the presence of both an amine and an alcohol group. This combination of features allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
627523-17-5 |
|---|---|
分子式 |
C8H20N2O |
分子量 |
160.26 g/mol |
IUPAC 名称 |
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H20N2O/c1-3-4-9-5-6-10-7-8(2)11/h8-11H,3-7H2,1-2H3/t8-/m0/s1 |
InChI 键 |
ZURZWXRECFZDEV-QMMMGPOBSA-N |
手性 SMILES |
CCCNCCNC[C@H](C)O |
规范 SMILES |
CCCNCCNCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


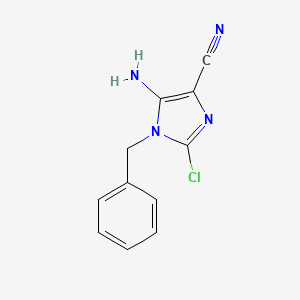
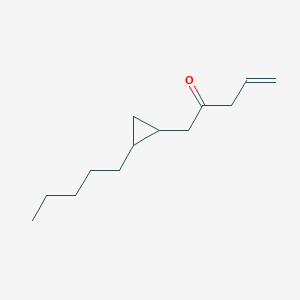
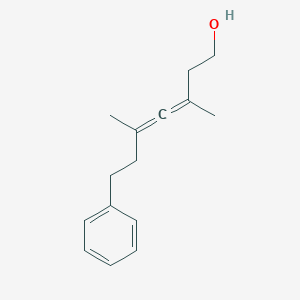
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
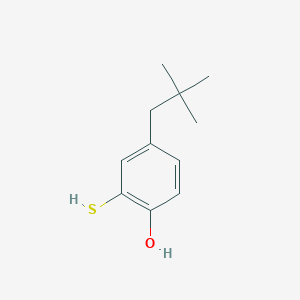
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
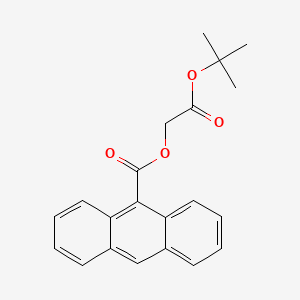
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
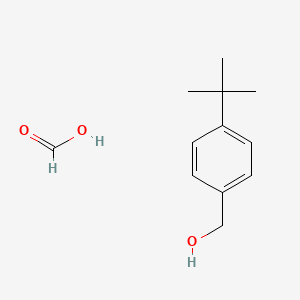
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
